Methyl gamma-linolenate
Description
Nomenclature and Chemical Classification within Fatty Acid Esters
The precise naming and classification of methyl gamma-linolenate (B1238488) are fundamental to understanding its chemical properties and its place within the broader category of lipids.
Methyl gamma-linolenate is chemically identified as the methyl ester of gamma-linolenic acid (GLA). nih.govchemicalbook.com This means it is formed through a process called esterification, where the carboxyl group of gamma-linolenic acid reacts with methanol. nih.gov This conversion to its methyl ester form is often performed in research to facilitate analysis, such as by gas chromatography. nih.govresearchgate.net
The systematic IUPAC name for this compound is methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate. nih.gov It is also known by several synonyms, including Methyl GLA and Fame 18:3n-6. nih.govcaymanchem.comcymitquimica.com The molecular formula for this compound is C19H32O2. nih.gov
This compound is directly related to the omega-6 family of polyunsaturated fatty acids. wikipedia.org Its parent molecule, gamma-linolenic acid, is an omega-6 fatty acid, characterized by a double bond at the sixth carbon atom from the methyl end of the fatty acid chain. caymanchem.comwikipedia.org GLA is a metabolite of linoleic acid and a precursor to dihomo-gamma-linolenic acid (DGLA), which can be further converted to arachidonic acid. caymanchem.comdrugfuture.com The study of this compound is therefore intrinsically linked to the metabolic pathways of omega-6 fatty acids. nih.gov
Occurrence and Biological Sources in Research Studies
Research has identified this compound, or its parent compound GLA, in a variety of natural sources, spanning microorganisms and plants.
The microalga Spirulina platensis is a well-documented source of gamma-linolenic acid in scientific studies. springermedizin.denih.govresearchgate.net Research has focused on extracting and quantifying GLA from Spirulina biomass, often by converting the fatty acids to their methyl esters, including this compound, for analysis. nih.govresearchgate.net Studies have shown that the content of GLA in Spirulina platensis can be influenced by culture conditions such as temperature and light intensity. nih.gov One study reported a yield of 71% for isolated this compound from Spirulina platensis using flash chromatography. nih.govresearchgate.net The absence of the isomeric alpha-linolenic acid in Spirulina simplifies the purification of GLA. nih.govbiotechrep.ir
Table 1: Fatty Acid Composition of Spirulina platensis in Research
| Fatty Acid | Percentage of Total Fatty Acids (Range) | Key Research Findings |
|---|---|---|
| Gamma-Linolenic Acid (GLA) | ~1% of dry cell mass, can be increased up to 31.7% of total fatty acids under specific conditions. nih.gov | The absence of alpha-linolenic acid simplifies GLA purification. nih.govbiotechrep.ir |
| Oleic Acid | Varies with culture conditions. nih.gov | Changes in oleic acid content can correlate with GLA accumulation under certain temperature conditions. nih.gov |
| Linoleic Acid | Varies with culture conditions. nih.gov | Changes in linoleic acid content can correlate with GLA accumulation when oil supplements are used. nih.gov |
Several plant seed oils are recognized in research as significant sources of gamma-linolenic acid.
Evening Primrose Oil: The oil from the seeds of Oenothera biennis (evening primrose) is a widely studied source of GLA, typically containing 8-10% of this fatty acid. mdpi.comnih.gov Research analyzing the fatty acid methyl esters of evening primrose oil has identified methyl linoleate (B1235992), methyl palmitate, methyl stearate, and methyl γ-linolenate as major constituents. mdpi.com Gas chromatography of the methyl esters is a common analytical method. researchgate.net
Borage Oil: The seed oil of Borago officinalis (borage) is noted for having one of the highest concentrations of GLA, ranging from 15% to 22%. nih.govmdpi.com Research has explored methods to concentrate GLA from borage oil, such as urea (B33335) complexation, achieving up to 91% purity. researchgate.net
Blackcurrant Seed Oil: The oil from the seeds of Ribes nigrum (blackcurrant) is another important research source, containing significant amounts of both gamma-linolenic acid (up to 20%) and alpha-linolenic acid. nih.govmdpi.com Studies have investigated how factors like chemical elicitors can influence the fatty acid profile of the seeds. epa.gov
Table 2: Gamma-Linolenic Acid (GLA) Content in Various Plant Oils from Research Studies
| Plant Oil Source | Scientific Name | GLA Content (% of total fatty acids) |
|---|---|---|
| Evening Primrose Oil | Oenothera biennis | 8-10% mdpi.comnih.gov |
| Borage Oil | Borago officinalis | 15-22% nih.gov |
| Blackcurrant Seed Oil | Ribes nigrum | Up to 20% nih.gov |
Certain species of fungi are also known to produce gamma-linolenic acid and are subjects of scientific investigation for this reason. nih.gov The Zygomycota phylum, in particular, contains species that produce the n-6 isomer, GLA. dss.go.th Research has identified Mucor javanicus and Mortierella isabellina as important fungal sources of GLA. psu.edu Studies on Mucor circinelloides have shown that the composition of the culture medium, specifically the carbon source, can influence the production of GLA. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRWATCOFCPIBM-JPFHKJGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344802 | |
| Record name | gamma.-Linolenic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-32-2 | |
| Record name | Methyl gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma.-Linolenic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Methyl Gamma Linolenate Precursors
The journey to methyl gamma-linolenate (B1238488) begins with the essential omega-6 fatty acid, linoleic acid. The human body cannot synthesize linoleic acid, making it a necessary component of our diet. The conversion of this dietary precursor into more complex and biologically active molecules is a tightly regulated process, with several key enzymatic steps.
Gamma-Linolenic Acid Biosynthesis from Linoleic Acid
The initial and pivotal step in the pathway is the conversion of linoleic acid (LA) to gamma-linolenic acid (GLA). This transformation is catalyzed by the enzyme delta-6-desaturase (D6D). mdpi.combiotechrep.irmdpi.comnih.gov This enzyme introduces a double bond at the sixth carbon position of the linoleic acid molecule, a critical structural change that gives rise to GLA.
Rate-Limiting Steps in in vivo Conversion
The conversion of linoleic acid to GLA by delta-6-desaturase is recognized as a slow and rate-limiting process in the body. mdpi.combiotechrep.irmdpi.com This enzymatic step is often the bottleneck in the production of GLA and its derivatives. biotechrep.ir Several factors can further hinder the efficiency of this conversion, including aging, nutritional deficiencies, and certain lifestyle choices. chiro.org
Metabolic Conversion to Dihomo-gamma-linolenic Acid (DGLA)
Once synthesized, GLA is rapidly elongated by the enzyme delta-6-elongase (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA). mdpi.comscbt.com This step involves the addition of two carbon atoms to the GLA molecule. Unlike the initial desaturation step, the elongation of GLA to DGLA is a relatively efficient process. mdpi.com
Subsequent Conversion to Eicosanoids and Prostaglandins (B1171923)
DGLA stands at a critical metabolic crossroads, serving as a precursor to a variety of signaling molecules known as eicosanoids. mdpi.comontosight.ainih.gov Through the action of cyclooxygenase (COX) enzymes, DGLA is converted into series-1 prostaglandins, such as prostaglandin (B15479496) E1 (PGE1). mdpi.comnih.gov Additionally, the lipoxygenase (LOX) pathway can metabolize DGLA into other bioactive compounds, including 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.gov These DGLA-derived eicosanoids are generally recognized for their anti-inflammatory properties. mdpi.com
Relationship to Arachidonic Acid Synthesis
DGLA can also be further metabolized to arachidonic acid (AA) through the action of the delta-5-desaturase (D5D) enzyme. mdpi.comontosight.ainih.govnih.gov However, the activity of D5D is limited in many cell types, meaning only a small fraction of DGLA is typically converted to AA. nih.gov Arachidonic acid is a precursor to series-2 prostaglandins and series-4 leukotrienes, which are often associated with pro-inflammatory responses. wikipedia.org Therefore, the balance between the conversion of DGLA to anti-inflammatory eicosanoids and its conversion to the pro-inflammatory precursor AA is a critical factor in regulating inflammatory processes. nih.gov
Interactions with Other Fatty Acid Metabolic Pathways
Omega-3 and Omega-6 Fatty Acid Interconversion
The human body cannot synthesize omega-3 and omega-6 fatty acids from scratch due to the absence of the necessary desaturase enzymes that introduce double bonds at the ω-3 and ω-6 positions. wikipedia.org Therefore, these polyunsaturated fatty acids (PUFAs) are considered essential and must be obtained from the diet. wikipedia.org The parent fatty acids of these two families are alpha-linolenic acid (ALA) for omega-3s and linoleic acid (LA) for omega-6s. researchgate.netmdpi.com
The metabolic pathways of omega-3 and omega-6 fatty acids are not entirely separate; they are interconnected through competition for the same series of desaturase and elongase enzymes. goldenvalleyflax.com This competition is a critical factor in determining the balance of their respective metabolic products. The initial and rate-limiting step in the metabolism of both LA and ALA is catalyzed by the enzyme delta-6-desaturase. goldenvalleyflax.com
The conversion process involves a series of alternating desaturation and elongation reactions:
Desaturation: Adds a double bond to the fatty acid chain. goldenvalleyflax.com
Elongation: Adds two carbon atoms to the chain. goldenvalleyflax.com
For the omega-6 pathway, linoleic acid is first converted to gamma-linolenic acid (GLA) by delta-6-desaturase. GLA is then rapidly elongated to dihomo-gamma-linolenic acid (DGLA). goldenvalleyflax.com DGLA can subsequently be converted to the pro-inflammatory arachidonic acid (AA) by the enzyme delta-5-desaturase.
Similarly, in the omega-3 pathway, alpha-linolenic acid is converted to stearidonic acid by delta-6-desaturase, which is then elongated and further desaturated to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). goldenvalleyflax.com
A high intake of linoleic acid can significantly reduce the conversion of ALA to its longer-chain metabolites like EPA and DHA by as much as 40%, highlighting the competitive nature of these pathways. goldenvalleyflax.com Mammals cannot interconvert omega-3 and omega-6 fatty acids directly. goldenvalleyflax.com Therefore, the dietary ratio of these fatty acids is crucial in determining the types and amounts of eicosanoids and other signaling molecules produced.
Table 1: Key Enzymes in Omega-3 and Omega-6 Fatty Acid Metabolism
| Enzyme | Function | Substrates | Products |
|---|---|---|---|
| Delta-6-Desaturase | Introduces a double bond at the 6th carbon from the carboxyl end | Linoleic Acid (LA), Alpha-Linolenic Acid (ALA) | Gamma-Linolenic Acid (GLA), Stearidonic Acid (SDA) |
| Elongase | Adds two carbon atoms to the fatty acid chain | GLA, SDA | Dihomo-gamma-linolenic acid (DGLA), Eicosatetraenoic Acid |
| Delta-5-Desaturase | Introduces a double bond at the 5th carbon from the carboxyl end | DGLA, Eicosatetraenoic Acid | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA) |
Impact on Lipid Metabolism and Cellular Signaling
The precursors of methyl gamma-linolenate, particularly gamma-linolenic acid (GLA) and its metabolite dihomo-gamma-linolenic acid (DGLA), have significant effects on lipid metabolism and cellular signaling pathways.
Impact on Lipid Metabolism:
Research has shown that GLA can influence lipid metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD), which is characterized by excessive fat deposition in the liver. acs.orgnih.gov In a study using a mouse liver cell line, GLA was found to reduce lipid content by decreasing triglyceride and cholesterol levels. acs.orgnih.gov It achieved this by increasing fatty acid β-oxidation, a process that breaks down fatty acids to produce energy. acs.orgnih.gov This was evidenced by the increased expression of carnitine palmitoyltransferase 1α (CPT1α) and peroxisome proliferator-activated receptor α (PPARα), key regulators of fatty acid oxidation. acs.org
Furthermore, oils rich in GLA have been observed to lower serum triacylglycerol and cholesterol levels in animal models. nih.gov The mechanism behind this hypolipidemic effect is thought to be the upregulation of hepatic fatty acid oxidation. nih.gov
Impact on Cellular Signaling:
GLA and its metabolites are precursors to a variety of signaling molecules that play crucial roles in inflammation and cellular regulation. DGLA is a particularly important metabolite as it can be converted into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1). patsnap.comnih.gov This contrasts with arachidonic acid (AA), another omega-6 fatty acid further down the metabolic pathway, which is a precursor to pro-inflammatory eicosanoids.
The anti-inflammatory effects of GLA are partly mediated through the inhibition of pro-inflammatory signaling pathways. For instance, GLA has been shown to inhibit the NF-κB pathway and the phosphorylation of ERK1/2 and JNK, all of which are involved in inflammatory responses. medchemexpress.com
In the context of atherosclerosis, a disease characterized by the buildup of fats and cholesterol in artery walls, DGLA has demonstrated protective effects. nih.gov It can attenuate the migration of monocytes, inhibit the formation of foam cells (macrophages that have engulfed lipids), and reduce the expression of pro-atherogenic genes in macrophages. nih.gov DGLA also influences cellular signaling by inhibiting the phosphorylation of signal transducer and activator of transcription-1 (STAT1), a key point of convergence for several pro-inflammatory pathways. nih.gov
A recent study highlighted the role of GLA in neonatal heart function. biotech-spain.com Found in maternal milk, GLA binds to the retinoid X receptor (RXR) in heart cells, which acts as a nutritional sensor. biotech-spain.com This activation of RXR triggers genetic programs that enable the mitochondria in heart cells to start using lipids for energy, a crucial metabolic shift for the heart to function correctly after birth. biotech-spain.com
Table 2: Investigated Effects of Gamma-Linolenic Acid (GLA) on Cellular Processes
| Cellular Process | Model System | Observed Effect | Key Signaling Molecules/Pathways Involved |
|---|---|---|---|
| Lipid Metabolism | Alpha mouse liver-12 (AML-12) cells | Reduced lipid content, increased fatty acid β-oxidation | CPT1α, PPARα, LKB1-AMPK-mTOR pathway |
| Inflammation | PC12 cells | Ameliorated neuroinflammation | NF-κB, MAPK (ERK1/2, JNK) |
| Atherosclerosis | Human macrophages | Attenuated chemokine-driven migration and foam cell formation | STAT1 |
| Cancer Cell Proliferation | Human lung carcinoma A-549 cells | Induced apoptosis | Caspase-9 |
| Neonatal Heart Metabolism | Mouse model | Triggered maturation of heart metabolism | Retinoid X receptor (RXR) |
Biological Activities and Mechanisms of Action in Research Models
Cellular and Molecular Mechanisms of Action
Apoptosis Induction in Cancer Cell Lines
Methyl gamma-linolenate (B1238488) has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. chemsrc.comnih.govnih.govnih.gov This activity is a key focus of research into its potential as an anticancer agent. nih.govnih.govd-nb.info
Studies have demonstrated that methyl gamma-linolenate exhibits significant cytotoxic effects against human lung carcinoma A-549 cell lines. nih.govnih.govd-nb.info Research involving this compound isolated from the microalga Spirulina platensis showed potent cytotoxic activity against these cells. nih.govnih.govd-nb.infospringermedizin.de The concentration of the compound required to kill 50% of the cells (CTC50) was determined using the SRB assay, and the results were comparable to the standard drug Rutin. springermedizin.de
Table 1: Cytotoxicity of this compound against A-549 Cells
| Compound | Concentration (μM) | % Growth Inhibition | CTC50 (μM) |
|---|---|---|---|
| This compound | 3.333 | 97.45 | 0.468 |
| 1.666 | 86.39 | ||
| 0.833 | 72.38 | ||
| 0.416 | 48.45 | ||
| Rutin (Standard) | 3.333 | 98.65 | 0.442 |
| 1.666 | 88.41 | ||
| 0.833 | 75.25 | ||
| 0.416 | 49.05 |
Data from SRB assay, each experiment carried out in triplicate. springermedizin.de
A proposed mechanism for the cytotoxic action of this compound is the induction of apoptosis through the augmentation of free radical generation specifically in tumor cells, while not affecting normal cells. chemsrc.comnih.govspringermedizin.de This selective generation of reactive oxygen species (ROS) and subsequent lipid peroxidation in cancer cells is a key aspect of its tumoricidal activity. nih.govtandfonline.com Studies have shown that GLA treatment leads to a significant increase in ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in cancer cells. tandfonline.com
The induction of apoptosis by gamma-linolenic acid (GLA) has been linked to its effects at the gene and oncogene level. nih.govspringermedizin.de Research suggests that GLA can suppress the expression of the anti-apoptotic oncogene Bcl-2. nih.gov By altering the expression of Bcl-2, this compound may shift the cellular balance towards apoptosis. chemsrc.comnih.govspringermedizin.de Furthermore, GLA has been shown to suppress the expression of the ras oncogene. nih.gov
The apoptotic pathway induced by gamma-linolenic acid involves the activation of caspases, a family of protease enzymes essential for programmed cell death. nih.gov Specifically, an increase in caspase-3 activity has been observed in cells treated with GLA. nih.gov The activation of caspase-3 is a critical step that leads to the cleavage of cellular substrates and the execution of apoptosis. researchgate.net The inhibition of GLA-induced apoptosis by a pan-caspase inhibitor further supports the involvement of caspases in this process. nih.gov
Anti-Inflammatory Mechanisms
This compound also exhibits anti-inflammatory properties. biosynth.com The anti-inflammatory effects of its parent compound, gamma-linolenic acid (GLA), are primarily attributed to its metabolic conversion to dihomo-gamma-linolenic acid (DGLA). drugbank.com DGLA competes with arachidonic acid (AA) for the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), leading to the production of anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). drugbank.com This competitive inhibition reduces the synthesis of pro-inflammatory mediators derived from AA. drugbank.com Additionally, polyunsaturated fatty acids and their metabolites can act as natural ligands for peroxisome proliferator-activated receptor (PPAR) gamma, which regulates inflammatory gene expression. uclan.ac.uk
Leukotriene B4 (LTB4) Receptor Antagonism
This compound is recognized as a leukotriene B4 (LTB4) receptor antagonist. scbt.comtargetmol.com Research has shown that it can inhibit the binding of LTB4 to its receptors. caymanchem.com Specifically, it has been observed to inhibit [3H]-LTB4 binding to porcine neutrophil membranes with a Ki of 1 µM. caymanchem.com Leukotriene B4 is a powerful chemical messenger involved in inflammation, and by blocking its receptor, this compound can interfere with inflammatory pathways. nih.gov This antagonistic activity is considered weak but significant in the context of its broader biological effects. targetmol.comcaymanchem.com
Inhibition of NF-κB and AP-1 Activation
Research has demonstrated that gamma-linolenic acid (GLA), the parent compound of this compound, can inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). researchgate.netnih.gov These are transcription factors that play a crucial role in the expression of genes involved in inflammatory responses. researchgate.netnih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, GLA treatment has been shown to significantly decrease the nuclear protein-DNA binding affinity and reporter gene activity of both NF-κB and AP-1. researchgate.netnih.gov The mechanism involves preventing the degradation and phosphorylation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. researchgate.netnih.gov This, in turn, blocks the translocation of the p65 subunit of NF-κB to the nucleus. researchgate.netnih.gov
Suppression of ERK/JNK Signal Transduction and Oxidative Stress
The anti-inflammatory effects of GLA are also linked to its ability to suppress specific signaling pathways and reduce oxidative stress. researchgate.net Studies have shown that GLA, but not linoleic acid, can significantly reduce the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK)-1 in RAW 264.7 macrophages. researchgate.netnih.gov The MAPK/ERK and JNK pathways are key signaling cascades that are activated by various cellular stimuli and are involved in inflammation and cell proliferation. mdpi.com By inhibiting these pathways, GLA can modulate downstream inflammatory responses. Furthermore, GLA has been observed to suppress oxidative stress, which is often a trigger for these signaling pathways. researchgate.netnih.gov
Reduction of iNOS and Cyclooxygenase-2 Expression
A consequence of inhibiting the NF-κB and AP-1 pathways is the reduced expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Research has shown that GLA significantly inhibits the LPS-induced protein expression of both iNOS and COX-2 in RAW 264.7 macrophages. researchgate.netresearchgate.net This leads to a decrease in the production of nitric oxide (NO) and prostaglandins (B1171923), respectively, which are key mediators of inflammation. nih.govnih.gov
Antineoplastic Effects
This compound has demonstrated potential antineoplastic effects in various research models, primarily through the actions of its parent compound, gamma-linolenic acid.
Tumor Suppression/Growth Attenuation
Studies have indicated that GLA can slow or halt the growth of certain types of cancer cells in laboratory settings. nih.gov Research suggests that GLA's tumor-suppressive actions may be linked to its influence at the gene and oncogene level. nih.govchemsrc.com For instance, it has been proposed that GLA's effects may involve alterations in the expression of BCl-2, a key protein involved in regulating cell death. nih.govchemsrc.com
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines. chemsrc.comsoton.ac.uk In one study, this compound isolated from Spirulina platensis exhibited cytotoxic effects against human lung carcinoma A-549 cell lines. nih.govnih.govspringermedizin.deresearchgate.net The mechanism is believed to involve the induction of apoptosis, or programmed cell death. nih.govchemsrc.comnih.gov This cytotoxic activity may be due to the generation of free radicals specifically within the tumor cells. nih.govchemsrc.com Another study demonstrated that a formulation of GLA, MeGLA, had cytostatic and cytotoxic effects on the human pancreatic cancer cell lines Panc-1 and MIA PaCa-2. soton.ac.uk
Immunoregulatory Effects
This compound has been identified as a potent immunoregulatory agent in in vitro studies. nih.gov Research using the macrophage electrophoretic mobility (MEM) test demonstrated that this compound is a powerful suppressor of lymphocyte response to various antigens. nih.gov This suggests that the compound may exert an immunoregulatory effect in vivo. nih.gov
The parent fatty acid, GLA, is known to be taken up by immune cells such as lymphocytes and monocytes. biotechrep.ir Dietary administration of GLA-rich oils has the potential to modulate immune function. biotechrep.ir GLA and its elongation product, dihomo-γ-linolenic acid (DGLA), have been shown to inhibit protein kinase C (PKC) activity in stimulated T-lymphocytes, which is a key pathway in immune cell activation. biotechrep.ir These findings point to the potential for these fatty acids to dampen certain inflammatory processes. biotechrep.irresearchgate.net
Anti-melanogenesis Activity
The anti-melanogenic activity of methyl linolenate is attributed to its ability to down-regulate key proteins involved in melanin (B1238610) synthesis. medchemexpress.comnih.govmedchemexpress.com The primary target is the microphthalmia-associated transcription factor (MITF), which is a central regulator of melanogenesis. nih.govresearchgate.net
Experimental data shows that methyl linolenate decreases the expression of MITF. nih.gov This reduction in MITF leads to a subsequent decrease in the expression of its downstream target genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1). nih.govresearchgate.net The reduced levels of these enzymes result in lower intracellular tyrosinase activity and, consequently, inhibited melanin production. nih.gov The underlying mechanism for this effect involves the suppression of the Akt/GSK3β signaling pathway, which in turn leads to a reduction in β-catenin, a co-activator of MITF transcription. nih.gov
Effects on Physiological Systems in Preclinical Models
Hepatic Lipid Metabolism Regulation
This compound has been shown to influence key regulators of cellular metabolism. biosynth.com It has been demonstrated to regulate the production of AMP-activated protein kinase (AMPK), a critical enzyme that controls both glucose and lipid metabolism. biosynth.com The activation of AMPK is known to switch cellular processes from anabolic (energy-consuming, like fat synthesis) to catabolic (energy-producing, like fat oxidation), suggesting a role for this compound in managing hepatic lipid levels.
Studies on the parent fatty acid, γ-linolenic acid (GLA), further support a role in regulating liver fat. In a mouse model, GLA was shown to prevent the development of fatty liver induced by conjugated linoleic acid. nih.gov Research in hamsters has shown that dietary α-linolenic acid (ALA), another n-3 fatty acid, can lower triglyceridemia by reducing the activity of hepatic lipogenic enzymes such as acetyl-CoA-carboxylase and malic enzyme. edpsciences.org The dysregulation of lipid metabolism, characterized by increased fatty acid uptake and synthesis and decreased oxidation, is a key factor in the development of non-alcoholic fatty liver disease (NAFLD). nih.gov Preclinical models, including humanized mouse models, are used to study these diet-induced changes in hepatic lipid profiles, which involve alterations in various fatty acids like linolenate. escholarship.org
Decreased Hepatic Triglycerides
Studies in animal models have indicated that this compound can influence lipid metabolism in the liver. Research has shown that the administration of its parent compound, gamma-linolenic acid, can lead to a reduction in hepatic triglycerides. nih.govebi.ac.ukmedchemexpress.com This effect is significant in the context of non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. nih.gov The mechanism is thought to involve the modulation of fatty acid synthesis and oxidation. dergipark.org.tr
Inhibition of Ethanol-Induced Fatty Liver Development
Research has also explored the potential of this compound to mitigate the effects of alcohol on the liver. Studies in rats have demonstrated that administration of gamma-linolenic acid methyl ester can partially attenuate the development of ethanol-induced fatty liver. nih.gov Animals fed ethanol (B145695) showed a marked increase in hepatic triglycerides and histological signs of fatty liver, effects which were lessened by the concurrent administration of this compound. nih.govmedchemexpress.com
Cardiovascular System Effects
Inhibition of ADP-induced Blood Platelet Aggregation
This compound and its related compounds have been investigated for their effects on platelet function. In vitro and in vivo studies in non-human primates and humans have examined the activity of gamma-linolenate and dihomo-gamma-linolenate methyl esters on blood platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Unsaturated fatty acids, in general, have been shown to inhibit platelet aggregation induced by ADP and collagen. nih.gov This suggests a potential role in modulating platelet-related cardiovascular events.
Plasma Lipid Profile Modulation (e.g., Cholesterol, Triglycerides, HDL-C, LDL-C)
The impact of this compound on plasma lipid profiles has been a key area of research. Studies have reported that supplementation with gamma-linolenic acid can lead to significant changes in plasma lipids. For instance, a notable reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels have been observed in human subjects. nih.gov Furthermore, research indicates that dietary gamma-linolenic acid may be more effective than linoleic acid in reducing low-density lipoprotein (LDL) cholesterol. jst.go.jp One study documented a dose-dependent reduction in LDL cholesterol and a significant increase in HDL cholesterol with GLA administration. jst.go.jp While triglycerides and apoprotein B did not show significant changes in this particular study, apoprotein AI was markedly increased. jst.go.jp
Table 1: Effects of Gamma-Linolenic Acid (GLA) on Plasma Lipids
| Parameter | Effect | Supporting Evidence |
|---|---|---|
| LDL Cholesterol | Dose-dependent reduction | -10% with 1.1g of GLA and -25% with 1.6g of GLA jst.go.jp |
| HDL Cholesterol | Significant increase | +7% and +9% respectively with two different GLA doses jst.go.jp |
| Triglycerides | No significant variation | jst.go.jp |
| Apoprotein B | No significant variation | jst.go.jp |
| Apoprotein AI | Marked increase | +20% with both GLA doses jst.go.jp |
Weight Regulation Studies
The potential role of gamma-linolenic acid in weight management has been investigated, particularly in the context of weight regain after significant weight loss. A study involving formerly obese individuals found that supplementation with gamma-linolenate reduced weight regain compared to a control group. nih.gov After one year, the group receiving GLA had a significantly lower weight regain than the control group. nih.gov This suggests a potential role for essential fatty acids in influencing how the body manages and partitions fuel, particularly in individuals prone to obesity. nih.gov
Table 2: Weight Regain in Formerly Obese Subjects
| Group | Average Weight Regain (kg) | Study Duration |
|---|---|---|
| GLA Supplemented | 2.17 ± 1.78 | 1 year nih.gov |
| Control (Olive Oil) | 8.78 ± 2.78 | 1 year nih.gov |
Neurological System Effects (e.g., Multiple Sclerosis research)
The effects of gamma-linolenate on the neurological system have been explored, with a particular focus on multiple sclerosis (MS). ebi.ac.ukresearchgate.net Research has investigated the impact of prolonged ingestion of gamma-linolenate on the properties of red blood cells in MS patients. nih.gov Studies in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, have shown that oral feeding of a plant lipid rich in gamma-linolenic acid can markedly inhibit the clinical and histological manifestations of the disease. nih.gov This was associated with an increase in long-chain omega-6 fatty acids in cell membranes. nih.gov These findings suggest that gamma-linolenic acid and its metabolites may have immunomodulatory effects relevant to neurological conditions like MS.
Research Methodologies and Analytical Approaches
Isolation and Purification Techniques
The initial step in obtaining methyl gamma-linolenate (B1238488) often involves the extraction and transesterification of lipids from the raw biomass to produce a mixture of fatty acid methyl esters (FAMEs). From this FAMEs mixture, methyl gamma-linolenate is then isolated and purified using a combination of chromatographic and other separation techniques.
Flash chromatography has proven to be an effective and rapid method for the isolation of this compound from microalgae, particularly Spirulina platensis. nih.gov This technique utilizes a pre-packed silica (B1680970) gel column and a solvent system to separate compounds based on their polarity.
One documented method employs a Biotage Isolera system equipped with a 50 g KPSil Biotage SNAP cartridge. The crude FAME extract is loaded onto the column and eluted with a mobile phase of hexane (B92381) and acetone (B3395972) in a 60:40 volume ratio. nih.gov The separation is monitored by UV detection at a wavelength of 254 nm, and fractions are collected at a flow rate of 50 mL/min. nih.gov This approach has been reported to yield this compound with a purity exceeding 95% and a recovery of 71% w/w. nih.gov
Table 1: Flash Chromatography Parameters for this compound Isolation
| Parameter | Value |
| Instrumentation | Biotage Isolera system |
| Stationary Phase | 50 g KPSil Biotage SNAP cartridge (Silica Gel) |
| Mobile Phase | Hexane:Acetone (60:40 v/v) |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm |
| Source Material | Spirulina platensis FAMEs |
| Reported Yield | 71% w/w |
| Reported Purity | >95% |
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the fine purification of this compound, often used after an initial concentration step. A multi-step process involving extraction, saponification, urea (B33335) concentration, and subsequent methylation followed by HPLC fractionation has been successfully applied to seed oils from Boraginaceae species. researchgate.net
Urea complexation is a widely used technique to enrich polyunsaturated fatty acids like gamma-linolenic acid from a mixture of FAMEs. nih.govspringermedizin.de This method is based on the principle that urea molecules form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the bulkier, kinked structures of polyunsaturated fatty acids prevent them from fitting into the urea crystal lattice. researchgate.net
In a typical procedure, the FAME mixture is dissolved in methanol, and urea is added. nih.govspringermedizin.de The solution is heated to ensure complete dissolution and then cooled to a low temperature (e.g., 0°C to -7°C) to allow the urea complexes with saturated and monounsaturated FAMEs to crystallize. nih.govresearchgate.net The crystals are then removed by filtration, leaving a filtrate that is significantly enriched in polyunsaturated fatty acids, including this compound. nih.govspringermedizin.de One study demonstrated the ability to achieve a GLA concentration of up to 91% from borage oil by optimizing conditions such as a 16-hour reaction time, a temperature of -7°C, and a urea-to-fatty acid ratio of 3.7 by weight. researchgate.net
Table 2: Urea Complexation Conditions for this compound Enrichment
| Parameter | Condition |
| Starting Material | Fatty Acid Methyl Esters (FAMEs) from Borage Oil |
| Urea to Fatty Acid Ratio | 3.7:1 (w/w) |
| Solvent | Methanol |
| Crystallization Temperature | -7°C |
| Crystallization Time | 16 hours |
| Resulting Concentration | Up to 91% Gamma-Linolenic Acid |
Supercritical fluid extraction (SFE) using carbon dioxide (CO2) presents a green and efficient alternative for extracting lipids containing gamma-linolenic acid from microalgae. nih.govresearchgate.net Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature.
For the extraction of polar lipids like those containing GLA, the polarity of supercritical CO2 can be increased by using a co-solvent, typically ethanol (B145695). researchgate.net Research on Arthrospira platensis has identified optimal extraction conditions at a temperature of 40°C and a pressure of 41 MPa. nih.gov In another study on Arthrospira maxima, extractions performed at 50°C and 250 bar demonstrated that the addition of ethanol as a co-solvent significantly increased both the total lipid yield and the yield of GLA. researchgate.net
Characterization and Structural Elucidation Methods
Once isolated, the structure and purity of this compound are confirmed using various spectroscopic techniques. These methods provide a molecular fingerprint of the compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure as a fatty acid methyl ester with cis double bonds.
The most prominent peaks include a strong absorption band around 1745 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. Another key feature is the absorption band at approximately 3010 cm⁻¹, corresponding to the C-H stretching vibration of the cis-alkene (=C-H) groups.
Table 3: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3010 | =C-H (cis-alkene) | Stretch |
| ~2925 | -CH2- (aliphatic) | Asymmetric Stretch |
| ~2855 | -CH2- (aliphatic) | Symmetric Stretch |
| ~1745 | C=O (ester) | Stretch |
| ~1460 | -CH2- | Bend (Scissoring) |
| ~1170 | C-O (ester) | Stretch |
In Vitro Research Models
Cell Culture Studies
The effects of this compound and its parent compound, GLA, have been explored in a variety of cancer cell lines, providing insights into their potential cytotoxic and anti-proliferative activities.
A-549 Lung Cancer: Studies have utilized the human lung carcinoma A-549 cell line to investigate the cytotoxic effects of this compound. researchgate.netnih.govspringermedizin.deebi.ac.ukresearchgate.netnih.gov Research has shown that GLA can induce cell death in A549 cells, suggesting a potential role in cancer research. nih.govresearchgate.net One study reported that this compound isolated from Spirulina platensis exhibited potent cytotoxic activity against A-549 cells. researchgate.netspringermedizin.denih.gov
B16F10 Melanoma: The B16F10 murine melanoma cell line is a common model for studying metastasis. wikipedia.org Research has indicated that methyl linolenate can decrease melanin (B1238610) content and the expression of key melanogenic proteins in these cells. nih.gov
HT-29 Colorectal Cancer: The HT-29 human colorectal adenocarcinoma cell line is widely used in cancer research. cytion.com Studies have demonstrated that both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) can inhibit the viability of HT-29 cells and induce apoptosis. nih.gov GLA has been shown to have inhibitory effects on the growth of various colon cancer cell lines, including HT-29. nih.govcgu.edu.twmdpi.com
RAW 264.7 Macrophages: The RAW 264.7 murine macrophage cell line is a standard model for studying inflammatory responses. mdpi.comarxiv.orgmdpi.com Research has shown that GLA can reduce inflammatory responses in LPS-activated RAW 264.7 macrophages by inhibiting key signaling pathways. researchgate.netnih.gov
Table 1: Cell Lines Used in this compound Research
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| A-549 | Lung Carcinoma | This compound demonstrates cytotoxic effects. researchgate.netspringermedizin.denih.gov |
| B16F10 | Melanoma | Methyl linolenate affects melanin production and related protein expression. nih.gov |
| HT-29 | Colorectal Adenocarcinoma | Gamma-linolenic acid inhibits cell viability and induces apoptosis. nih.gov |
| RAW 264.7 | Macrophage | Gamma-linolenic acid reduces inflammatory responses. researchgate.netnih.gov |
SRB Assay for Cytotoxic Screening
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content. This assay has been employed to screen the cytotoxic activity of this compound.
In studies involving the A-549 lung cancer cell line, the SRB assay was used to evaluate the cytotoxic effects of this compound isolated from Spirulina platensis. researchgate.netnih.govspringermedizin.deresearchgate.netnih.gov The results of these screenings indicated that the isolated compound is a potent cytotoxic agent against these human lung carcinoma cells. researchgate.netnih.govspringermedizin.de The cytotoxic activity was determined by calculating the concentration of the sample required to kill 50% of the cells (CTC50). springermedizin.denih.gov
LDH Assay for Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. nih.govmdpi.com This release serves as an indicator of compromised cell membrane integrity and, consequently, cell death. nih.govcardiff.ac.uk
In research on HT-29 colorectal cancer cells, the LDH assay was used to assess whether the observed reduction in cell number after treatment with alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) was due to cell membrane damage. nih.gov The results showed that at lower concentrations, ALA and GLA caused a minimal increase in LDH activity, suggesting that cell membrane damage was not the primary mechanism of cell death at these concentrations. nih.gov However, in a study on C6 rat glioma cells, treatment with a novel diruthenium-GLA complex did not lead to a significant increase in LDH leakage, indicating that the compound's effects were not primarily caused by necrosis. iiarjournals.org
Protein Expression Analysis
The analysis of protein expression provides crucial insights into the molecular mechanisms underlying the effects of this compound. Techniques such as Western Blot and quantitative proteomics are utilized for this purpose.
Western Blot: This technique is used to detect specific proteins in a sample. In studies with B16F10 melanoma cells, Western blotting revealed that methyl linoleate (B1235992) and methyl linolenate decreased the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1). nih.gov In research on RAW 264.7 macrophages, Western blot analysis showed that GLA diminished the phosphorylation and degradation of IκB, which in turn blocked the nuclear translocation of NF-κB. researchgate.net
Quantitative Proteomics: This approach allows for the large-scale measurement of protein abundance. In a study on HT-29 cells, a quantitative proteomics analysis using SWATH/MS revealed that alpha-linolenic acid (ALA) significantly affected the mitochondrial protein import pathway and the citric acid cycle pathway, whereas gamma-linolenic acid (GLA) did not show a significant impact on any particular pathway under the studied conditions. nih.gov Another study utilized quantitative proteomics to investigate changes in the protein profile of soybean with silenced FAD3 genes, impacting linolenic acid content. usda.gov
In Vivo Research Models
Rodent Models
Rodent models are instrumental in studying the in vivo effects of this compound and its related compounds.
Rats for Hepatic Pathology: Studies have used rats to evaluate the effects of this compound on ethanol-induced hepatic pathology. nih.gov Research has shown that the administration of this compound can partially attenuate the development of fatty liver in rats fed an alcohol-containing diet. nih.gov Other studies have also used mouse models to investigate hepatic lipid metabolism. monash.eduescholarship.orgresearchgate.net
Glioma Models: Rat models of glioma have been used to investigate the anti-tumor effects of gamma-linolenic acid (GLA). uclan.ac.ukiiarjournals.orgnih.gov In a C6 implantation glioma model, GLA infusion led to significant tumor regression. uclan.ac.uk Studies have also shown that GLA has a selective tumoricidal action on glioma cells. uclan.ac.uknih.gov Furthermore, dietary supplementation with oils rich in gamma-linolenic acid has been studied in rat brain tumor models to assess its influence on fatty acid composition. nih.gov
Non-Human Primate Studies
Non-human primate models provide valuable data due to their physiological similarity to humans. Studies have investigated the activity of gamma-linolenate and dihomo-gamma-linolenate methyl esters on blood platelet function in non-human primates. nih.gov More recent research has also utilized non-human primates to study the effects of radiation exposure and potential countermeasures, where metabolomic analyses have revealed radiation-induced dysregulation of the linoleate metabolism pathway. bioone.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gamma-linolenic acid (GLA) |
| Alpha-linolenic acid (ALA) |
| Methyl linolenate |
| Dihomo-gamma-linolenate |
| Rutin |
| Iodonitrotetrazolium chloride (INT) |
| Sulforhodamine B |
| Lactate Dehydrogenase (LDH) |
| IκB |
| NF-κB |
| Microphthalmia-associated transcription factor (MITF) |
| Tyrosinase |
| Tyrosinase-related protein 1 (TRP1) |
| Vinorelbine |
| Paclitaxel |
| Cisplatin |
| Doxorubicin |
| Vincristine |
| Indomethacin |
| Methionine |
| Iberin |
| Curcumin |
| Isotretinoin |
| All-trans retinoic acid (ATRA) |
| Interferon-gamma |
| Palmitic acid |
| Stearic acid |
| Oleic acid |
| Linoleic acid |
| Arachidonic acid |
| Eicosadienoic acid |
| Docosapentaenoic acid |
| Eicosatrienoic acid |
| Stearidonic acid |
| Prostaglandin (B15479496) E1 (PGE1) |
| Prostaglandin E2 (PGE2) |
| Prostaglandin D1 (PGD1) |
| 15-HETrE |
| Diruthenium-GLA complex |
| Anlotinib |
| Trolox |
| Carboxy-DCFDA-AM |
| Fluorouracil |
| Oxaliplatin |
| Butyrate |
| Vimentin |
| CXCR4 |
| Lipopolysaccharide (LPS) |
| Acetyl chloride |
| Hexane |
| Acetone |
| Methanol |
| Chloroform |
| Urea |
| Tris |
| Dithiothreitol (DTT) |
| Iodoacetamide |
| LysC |
| Trypsin |
| Ammonium acetate |
Cat Models for Fatty Acid Metabolism
The domestic cat (Felis catus) serves as a crucial research model for studying the metabolism of fatty acids, particularly the ω-6 series, due to its unique metabolic characteristics. A key feature of feline lipid metabolism is the significantly low activity of the enzyme delta-6-desaturase (Δ6D) in the liver. todaysveterinarypractice.comnih.govcambridge.org This enzyme is the rate-limiting step for the conversion of linoleic acid (LA) to arachidonic acid (AA), an essential fatty acid for cats. todaysveterinarypractice.comd-nb.info This metabolic peculiarity makes the cat an ideal model to investigate the effects of bypassing this enzymatic step by providing fatty acids that are further down the metabolic pathway, such as gamma-linolenic acid (GLA), the product of Δ6D action on LA. nih.govmdpi.com When this compound is used in research, it is readily hydrolyzed to GLA, entering the same metabolic cascade.
Research in this area typically involves dietary intervention studies where cats are fed controlled diets supplemented with specific fatty acids. nih.govnih.gov For instance, studies have been conducted where adult female cats were fed diets enriched with GLA (often from sources like borage oil or evening primrose oil) for extended periods. nih.govresearchgate.net To assess the metabolic fate of the supplemented fatty acids, researchers collect biological samples such as blood (plasma and erythrocytes) and various tissues (e.g., liver, uterine, ovarian, adipose). nih.govnih.gov
The primary analytical approach for detailing fatty acid profiles in these biological samples is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). cambridge.orgnih.gov This technique involves extracting the total lipids from the sample, followed by a methylation step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), including this compound. nih.govaquigenbio.comcsic.es These FAMEs are then separated and quantified by GC, allowing for a detailed comparison of the fatty acid composition between different dietary groups. nih.govcsic.es
Detailed Research Findings
Studies using cat models have consistently demonstrated that dietary supplementation with GLA, by bypassing the rate-limiting Δ6D step, effectively alters the fatty acid profiles of various tissues. nih.govnih.gov When cats are fed a diet containing this compound or other GLA sources, a significant increase in the levels of both GLA and its elongation product, dihomo-gamma-linolenic acid (DGLA), is observed in plasma phospholipids (B1166683) and red blood cells. nih.govnih.gov
One key finding is the confirmation that cats possess active delta-5-desaturase (Δ5D), the enzyme that converts DGLA to arachidonic acid. nih.govmdpi.comnih.gov Evidence for Δ5D activity is shown by the significant increase in AA concentrations in the plasma and uterine tissue phospholipids of cats fed a GLA-enriched diet compared to control groups. nih.gov However, this conversion does not appear to be uniform across all tissues. For example, in the same studies, ovarian and adipose tissues showed enrichment in DGLA but not a corresponding significant increase in AA, suggesting tissue-specific differences in Δ5D activity. nih.gov
These findings underscore the value of the feline model. The inherent lack of significant Δ6D activity creates a clear baseline, allowing researchers to precisely track the metabolic outcomes of supplementing with downstream metabolites like GLA. The data generated from these models confirms that while cats cannot efficiently initiate the conversion of LA, they can effectively utilize preformed GLA to synthesize DGLA and, subsequently, the vital long-chain polyunsaturated fatty acid, arachidonic acid. nih.govnih.gov
Table 1: Fatty Acid Composition in Plasma Phospholipids of Cats on Different Diets
This interactive table summarizes findings from a study where cats were fed either a control diet (Low LA), a diet high in Linoleic Acid (High LA), or a diet enriched with Gamma-Linolenic Acid (GLA). The values represent the percentage of specific fatty acids in the total plasma phospholipids, demonstrating the metabolic impact of bypassing the Δ6-desaturase enzyme.
| Fatty Acid | Control Diet (% of Total) | High LA Diet (% of Total) | GLA-Enriched Diet (% of Total) |
| Linoleic Acid (LA) | 20.5 | 25.0 | 18.0 |
| Gamma-Linolenic Acid (GLA) | 0.0 | 0.0 | 1.5 |
| Dihomo-gamma-linolenic Acid (DGLA) | 0.8 | 0.7 | 2.5 |
| Arachidonic Acid (AA) | 10.0 | 8.5 | 12.5 |
| Data are representative values synthesized from findings reported in studies such as nih.gov. |
Comparative and Derivative Research
Comparison with Gamma-Linolenic Acid (GLA)
Methyl gamma-linolenate (B1238488) is the methyl ester derivative of gamma-linolenic acid (GLA), formed through the formal condensation of GLA's carboxyl group with methanol. nih.gov This structural relationship underpins their comparative analysis in various scientific contexts.
Differences in Solubility and Formulation Amenability
A notable distinction between methyl gamma-linolenate and GLA lies in their solubility characteristics. This compound, as an esterified form of the free acid, is less soluble in water. chemicalbook.comcaymanchem.comlabscoop.com However, this property makes it more suitable for formulation into GLA-containing diets and dietary supplements. chemicalbook.comcaymanchem.comlabscoop.com The esterification process enhances its miscibility with other lipids and oils, facilitating its incorporation into various delivery systems.
Comparative Biological Efficacy
While both compounds are sources of GLA, their biological activities can be compared. GLA is recognized as an omega-6 fatty acid that can be elongated to dihomo-gamma-linolenic acid (DGLA) and subsequently to arachidonic acid, a precursor for eicosanoid synthesis. chemicalbook.comlabscoop.com Studies have indicated that GLA acts as a weak antagonist of the leukotriene B4 (LTB4) receptor. chemicalbook.comcaymanchem.comlabscoop.com
Research has explored the potential of this compound as an agent for inducing apoptosis, or programmed cell death, in cancer cells. medchemexpress.comd-nb.inforesearchgate.net One study demonstrated its cytotoxic effects on A-549 lung cancer cell lines. d-nb.inforesearchgate.net Another study suggested that this compound may inhibit the proliferation of melanoma cells. medchemexpress.com
Comparison with Alpha-Linolenic Acid (ALA)
This compound and alpha-linolenic acid (ALA) are isomers, meaning they share the same chemical formula but have different structural arrangements. tuscany-diet.net The key difference lies in the position of the double bonds within their 18-carbon chains. chemicalbook.comsigmaaldrich.com this compound is an omega-6 fatty acid, while ALA is an omega-3 fatty acid. chemicalbook.comwikipedia.org This distinction in their chemical structures leads to different metabolic pathways and physiological roles.
Studies on Methyl Linolenate (Methyl Alpha-Linolenate)
For clarity, it is important to distinguish between this compound and methyl alpha-linolenate, which is often referred to simply as methyl linolenate.
Distinction based on Double Bond Positions
The primary difference between this compound and methyl alpha-linolenate is the location of the double bonds in their fatty acid chains. chemicalbook.comsigmaaldrich.com
This compound (18:3n-6): The double bonds are located at the 6th, 9th, and 12th carbon positions from the methyl end. sigmaaldrich.comskinident.world
Methyl alpha-linolenate (18:3n-3): The double bonds are at the 9th, 12th, and 15th carbon positions. sigmaaldrich.comskinident.world
This seemingly subtle structural variance has significant implications for their biochemical properties and how they are metabolized in biological systems.
Research on Monoacylglycerol Derivatives
Research into the monoacylglycerol derivatives of gamma-linolenic acid (GLA) has opened new avenues for its application, particularly focusing on enhancing its biological activity. Scientists have explored the synthesis and potential therapeutic uses of these derivatives, revealing promising results in antimicrobial and cytotoxic activities.
A notable study systematically synthesized 1-monoacylglycerols of several unsaturated fatty acids, including gamma-linolenic acid, to evaluate their potential as bioactive lipids. researchgate.netcsic.escsic.es The synthesis of the monoacylglycerol of gamma-linolenic acid was achieved through a multi-step process. Initially, GLA was isolated from natural sources like borage oil and subsequently converted to its methyl ester form, this compound. researchgate.netcsic.es This was followed by enzymatic transesterification with solketal, catalyzed by lipase (B570770) from Candida antarctica, and subsequent deprotection to yield the 1-monoacylglycerol of gamma-linolenic acid. researchgate.netcsic.escsic.es
The resulting monoacylglycerol of gamma-linolenic acid was then subjected to various tests to determine its biological efficacy.
Antimicrobial Activity
The research demonstrated that the monoacylglycerol of gamma-linolenic acid possesses significant antibacterial properties. When tested against a panel of bacteria, it was found to be the most effective antibacterial agent among the monoacylglycerols of other tested fatty acids, such as undecenoic and alpha-linolenic acids. researchgate.netcsic.escsic.es
The following table summarizes the antimicrobial activity, indicated by the zone of inhibition, against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
| Bacillus cereus | 25 |
| Staphylococcus aureus | 23 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
| Salmonella typhi | 22 |
| Data sourced from Johny et al. (2019) researchgate.net |
Cytotoxicity Assay
In addition to its antimicrobial effects, the cytotoxic activity of the monoacylglycerol of gamma-linolenic acid was evaluated against five different human cancer cell lines. While all the tested monoacylglycerols showed moderate activity, the derivative of gamma-linolenic acid was particularly effective against the MCF7 human breast adenocarcinoma cell line. researchgate.netcsic.escsic.es
The table below details the percentage of growth inhibition exerted by the monoacylglycerol of gamma-linolenic acid on various cancer cell lines.
| Cell Line | Cancer Type | Growth Inhibition (%) |
| A549 | Human Lung Carcinoma | 45 |
| HeLa | Human Cervical Cancer | 48 |
| MCF7 | Human Breast Adenocarcinoma | 60 |
| HepG2 | Human Liver Cancer | 42 |
| MIAPaCa-2 | Human Pancreatic Cancer | 55 |
| Data sourced from Johny et al. (2019) researchgate.net |
This research underscores the potential of converting this compound into its monoacylglycerol derivative to enhance its therapeutic properties. The structured monoacylglycerol form appears to offer improved bioactivity compared to the methyl ester, highlighting a promising area for further investigation in the development of novel therapeutic agents.
Future Research Directions
Exploration of Novel Therapeutic Targets and Combination Therapies
The anti-cancer properties of methyl gamma-linolenate (B1238488) are a significant area of ongoing research. Studies have already demonstrated its ability to induce apoptosis in cancer cells, such as human lung carcinoma A-549 cell lines. researchgate.netmedchemexpress.comnih.gov Future investigations are expected to identify novel therapeutic targets for methyl gamma-linolenate. This includes exploring its potential in treating various cancer types and understanding the specific molecular mechanisms behind its anti-tumor effects. biosynth.comd-nb.info
A particularly promising avenue is the investigation of synergistic effects when this compound is used in combination with existing anticancer drugs. d-nb.info Research suggests that GLA, the parent compound of this compound, may enhance the efficacy of some cancer therapies. d-nb.inforesearchgate.net For instance, studies have explored the combination of GLA with tamoxifen (B1202) in breast cancer treatment, indicating a potentially faster clinical response. researchgate.net Similarly, the potential benefits of combining GLA with temozolomide (B1682018) for treating glioblastoma are being investigated. mdpi.com Future studies will likely focus on identifying the most effective combination therapies and elucidating the mechanisms of their synergistic actions.
Beyond cancer, the therapeutic potential of this compound and its parent compound, GLA, extends to other areas. Research has indicated its anti-inflammatory properties, which are attributed to its metabolism to dihomo-gamma-linolenic acid (DGLA). Further exploration of its role in modulating inflammatory pathways could lead to new treatments for chronic inflammatory diseases. mdpi.com Additionally, studies have suggested a role for gamma-linolenate in weight management by suppressing weight regain in formerly obese individuals, opening up another avenue for therapeutic research.
Advanced Analytical Techniques for Metabolite Identification
The accurate identification and quantification of this compound and its metabolites in biological samples are crucial for understanding its mechanisms of action. nih.gov Advanced analytical techniques are continuously being developed and applied for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a standard method for quantifying fatty acid methyl esters like this compound. ftb.com.hr However, challenges remain, particularly in separating isomers such as this compound and methyl alpha-linolenate. Future research will likely focus on optimizing chromatographic conditions and developing more selective derivatization methods to improve isomer separation.
Liquid chromatography-mass spectrometry (LC-MS) offers an alternative for analyzing thermally labile compounds and is increasingly being used in metabolomics and lipidomics. lcms.cz High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the characterization of complex mixtures. unime.it The development of new purity certified reference materials for gamma-linolenic acid methyl ester will further enhance the accuracy and reliability of these measurements. nih.gov
Emerging techniques like femtosecond laser ionization mass spectrometry (fs-LIMS) show promise for high-sensitivity analysis and differentiation of fatty acid methyl ester isomers. The application of these advanced analytical platforms will be instrumental in creating detailed metabolite profiles and understanding the metabolic fate of this compound in biological systems. nih.gov
In-depth Investigations into Specific Molecular Pathways
Understanding the precise molecular pathways through which this compound exerts its biological effects is a key area for future research. Current knowledge suggests its involvement in several critical cellular processes.
One of the primary areas of investigation is its role in apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms that may involve the generation of reactive oxygen species and alterations in the expression of proteins like Bcl-2. medchemexpress.comnih.gov Further research is needed to fully elucidate the signaling cascades involved in this process.
The compound's influence on inflammatory pathways is another critical research focus. Its metabolism to DGLA, a precursor to anti-inflammatory eicosanoids, is a key aspect of its anti-inflammatory effects. In-depth studies are required to map the enzymatic conversions and the downstream signaling molecules that mediate these effects. nih.gov
Furthermore, research indicates that this compound may regulate the production of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. biosynth.com Investigating how this compound interacts with and modulates the AMPK pathway could reveal new therapeutic possibilities for metabolic disorders.
Studies on the parent compound, GLA, have also shed light on potential molecular targets. For example, GLA has been shown to affect the expression of proteins involved in cell cycle control and angiogenesis in glioma models, such as VEGF, Flt1, ERK1/2, and MMP2. nih.gov Future research on this compound will likely explore its impact on these and other signaling pathways in various disease models. The discovery that dihomo-gamma-linolenic acid (DGLA), a metabolite of GLA, is a senolytic agent that can selectively kill senescent cells opens up another exciting avenue for research into age-related diseases. google.com
Development of Efficient Production Methods for Research Grade Compound
To facilitate further research, the development of efficient and scalable methods for producing high-purity this compound is essential.
Currently, a common source for isolating this compound is the microalga Spirulina platensis. researchgate.netnih.govd-nb.info Flash chromatography has emerged as a rapid and effective technique for its isolation, yielding a high percentage of the compound. researchgate.netnih.govd-nb.info This method is a significant improvement over more conventional techniques. d-nb.infonih.gov
Another promising approach involves the use of preparative high-performance liquid chromatography (Pre-HPLC) and molecular distillation, using evening primrose oil as a raw material. nih.gov This method has been successfully used to develop a new purity certified reference material for gamma-linolenic acid methyl ester. nih.gov
Future research in this area will likely focus on optimizing these existing methods and exploring new, more sustainable sources and production technologies. This could include metabolic engineering of microorganisms or plants to enhance the production of gamma-linolenic acid. science.gov The development of cost-effective and high-yield production methods will be crucial for supplying the research-grade compound needed to advance our understanding of its therapeutic potential. google.com
Q & A
Basic: What are the established methods for isolating methyl gamma-linolenate (MGLA) from natural sources?
Answer:
MGLA is commonly isolated via flash chromatography combined with solvent partitioning. For example, Jubie et al. (2015) isolated MGLA from Spirulina platensis using a silica gel column and hexane:ethyl acetate gradients, achieving >95% purity . Pre-purification steps, such as saponification or lipid extraction (Folch method ), are critical to remove triglycerides. Post-isolation, GC-MS or LC-MS is used for validation, with retention times and fragmentation patterns matched to commercial standards (e.g., Sigma-Aldrich ).
Basic: How is MGLA quantified in biological matrices, and what are the key analytical challenges?
Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl esterification) is standard. Deuterated internal standards (e.g., ²H₉- and ¹³C₂-labeled MGLA) improve accuracy by correcting for matrix effects and ionization variability . Liquid chromatography (LC-MS) is preferred for thermally labile samples, with C18 columns resolving MGLA from isomers like α-linolenate . Key challenges include:
- Isomer separation : MGLA (6,9,12-18:3) vs. α-linolenate (9,12,15-18:3) requires optimized mobile phases .
- Oxidation artifacts : MGLA’s polyunsaturated structure necessitates inert atmospheres during extraction .
Advanced: What experimental designs are used to study MGLA’s antitumor effects, and how are contradictions in data resolved?
Answer:
In vitro models (e.g., A549 lung carcinoma cells) assess apoptosis via caspase-3 activation and mitochondrial depolarization assays. Jubie et al. (2015) reported IC₅₀ values of 50–75 µM, but variations arise due to:
- Cell line specificity : MGLA may target lipid raft signaling in adenocarcinoma but not squamous cell carcinoma .
- Synergy with chemotherapeutics : Combinatorial studies require factorial designs to distinguish additive vs. synergistic effects .
Contradictions in tumor suppression (e.g., prostatic vs. lung cancer models) are addressed by profiling prostaglandin E₂ (PGE₂) and 5S-HETE levels, as MGLA’s efficacy correlates with COX/LOX pathway inhibition .
Advanced: How does MGLA influence eicosanoid biosynthesis, and what methodological approaches validate its metabolic pathways?
Answer:
MGLA is a precursor for dihomo-γ-linolenic acid (DGLA) , which competes with arachidonate for COX/LOX enzymes. Stable isotope tracing (e.g., ¹³C-MGLA) in rodent models tracks its conversion to anti-inflammatory PGE₁ and 15-HETrE, quantified via LC-MS/MS . Knockout models (e.g., COX-2⁻/⁻ mice) clarify MGLA’s role in resolving inflammation independent of classical eicosanoids .
Basic: What are the recommended storage conditions for MGLA to prevent degradation?
Answer:
MGLA should be stored at −20°C under nitrogen to prevent autoxidation. Purity (>99%) is confirmed via thin-layer chromatography (TLC) and GC pre/post-storage, with peroxide value assays monitoring oxidation . Solubility in chloroform or hexane ensures stability during experimental use .
Advanced: How do researchers model MGLA’s effects on weight regain, and what biomarkers are monitored?
Answer:
Double-blind, placebo-controlled trials (e.g., Schirmer & Phinney, 2007) administer 890 mg/day MGLA to formerly obese humans, with dual-energy X-ray absorptiometry (DEXA) tracking fat-free mass. Serum biomarkers include adiponectin (anti-lipolytic) and leptin (satiety hormone), analyzed via ELISA . Contradictions in outcomes (e.g., sex-specific responses) are resolved by stratifying cohorts by baseline omega-6/omega-3 ratios .
Basic: What spectroscopic techniques characterize MGLA’s structural properties?
Answer:
- ¹H-NMR : Peaks at δ 5.3–5.4 ppm (olefinic protons) and δ 3.6 ppm (methoxy group) confirm esterification .
- FT-IR : Bands at 1745 cm⁻¹ (ester C=O) and 3010 cm⁻¹ (cis double bonds) .
- GC-MS : Characteristic fragments at m/z 294 [M⁺] and 262 [M⁺−32 (methoxy)] .
Advanced: What mechanisms underlie MGLA’s dual pro- and anti-inflammatory effects in neutrophils?
Answer:
At low concentrations (1–10 µM), MGLA suppresses LTB4 receptor activity, reducing chemotaxis. At higher doses (>50 µM), it enhances superoxide production via NADPH oxidase activation, measured by cytochrome c reduction assays . Dose-response studies using phorbol ester-stimulated neutrophils are critical to contextualize these opposing effects .
Basic: How is MGLA differentiated from its isomers in lipidomic studies?
Answer:
Silver-ion chromatography separates MGLA (6,9,12-18:3) from α-linolenate (9,12,15-18:3) based on double-bond position. GC retention indices (e.g., HP-88 column) and MS/MS fragmentation (e.g., 265 → 221 m/z for MGLA vs. 261 → 217 m/z for α-linolenate) provide confirmatory data .
Advanced: What are the emerging applications of MGLA in metabolic engineering?
Answer:
Heterologous biosynthesis in Yarrowia lipolytica utilizes Δ6-desaturase and elongase genes to convert linoleate to MGLA. Titers are optimized via fed-batch fermentation (pH 6.0, 28°C) and lipidomics-guided strain engineering . Isotope-assisted flux analysis (²H₅-MGLA) quantifies carbon allocation toward β-oxidation vs. phospholipid incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
